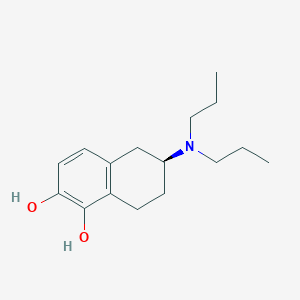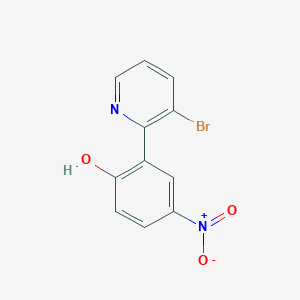![molecular formula C9H12 B14428985 5,5'-Spirobi[bicyclo[2.1.0]pentane] CAS No. 82482-48-2](/img/structure/B14428985.png)
5,5'-Spirobi[bicyclo[2.1.0]pentane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Spirobi[bicyclo[2.1.0]pentane] is a unique and intriguing compound in the realm of organic chemistry. It is characterized by its spirocyclic structure, where two bicyclo[2.1.0]pentane units are connected through a single spiro carbon atom. This compound is notable for its high strain energy due to the presence of multiple small rings, making it a subject of interest for researchers studying ring strain and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Spirobi[bicyclo[2.1.0]pentane] typically involves the formation of the bicyclo[2.1.0]pentane units followed by their spirocyclic connection. One common method starts with the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, which yields bicyclo[2.1.0]pentane . This intermediate can then undergo further reactions to form the spiro compound.
Industrial Production Methods: While industrial production methods for 5,5’-Spirobi[bicyclo[21
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Spirobi[bicyclo[2.1.0]pentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Substitution: Halogenation reactions, such as bromination, can occur, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a platinum catalyst.
Substitution: Bromine or iodine in the presence of light or heat.
Major Products:
Oxidation: Oxygenated derivatives.
Reduction: Less strained hydrocarbons.
Substitution: Halogenated bicyclo[2.1.0]pentane derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-Spirobi[bicyclo[2.1.0]pentane] has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and stability.
Medicine: Investigated for its potential use in drug design due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and materials science research
Wirkmechanismus
The mechanism of action of 5,5’-Spirobi[bicyclo[2.1.0]pentane] involves its high ring strain, which makes it highly reactive. The compound can undergo thermal rearrangements, such as the conversion to methylenebicyclo[3.2.0]hept-1-enes at elevated temperatures . These rearrangements are initiated by the cleavage of the bridge bond, leading to the formation of reactive intermediates that further react to form stable products.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.0]pentane: The parent compound, which is less strained and more stable.
Spiropentane: Another spirocyclic compound with different ring sizes.
Norbornane: A bicyclic compound with a similar ring structure but different connectivity.
Uniqueness: 5,5’-Spirobi[bicyclo[2.1.0]pentane] is unique due to its high ring strain and the presence of two bicyclo[2.1.0]pentane units connected through a spiro carbon. This structure imparts distinct reactivity and stability characteristics, making it a valuable compound for studying the effects of ring strain in organic chemistry.
Eigenschaften
CAS-Nummer |
82482-48-2 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
5,5'-spirobi[bicyclo[2.1.0]pentane] |
InChI |
InChI=1S/C9H12/c1-2-6-5(1)9(6)7-3-4-8(7)9/h5-8H,1-4H2 |
InChI-Schlüssel |
ZQVXYAFHWJPBDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C23C4C3CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)


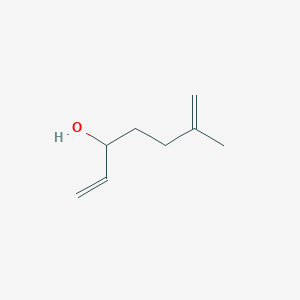
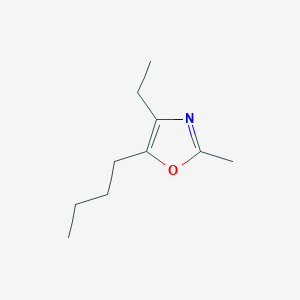
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)
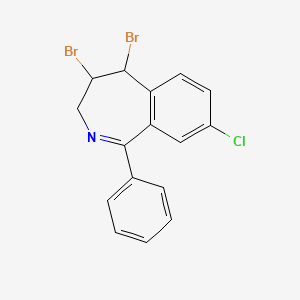
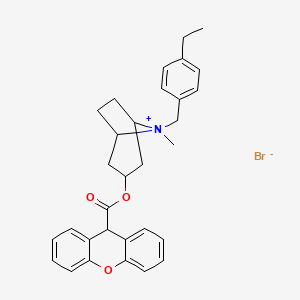
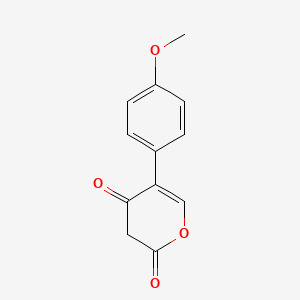
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

